molecular formula C7H17N3 B1632849 1,2-Diethyl-4-pyrazolidinamine

1,2-Diethyl-4-pyrazolidinamine

Cat. No.: B1632849
M. Wt: 143.23 g/mol
InChI Key: FQWUIOJVBDSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diethyl-4-pyrazolidinamine is a pyrazolidine derivative featuring a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with ethyl groups at the 1- and 2-positions and an amine group at position 4 (Figure 1). The ethyl substituents likely enhance lipophilicity, which may influence membrane permeability and metabolic stability compared to simpler alkyl or aryl analogs.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1,2-diethylpyrazolidin-4-amine

InChI

InChI=1S/C7H17N3/c1-3-9-5-7(8)6-10(9)4-2/h7H,3-6,8H2,1-2H3

InChI Key

FQWUIOJVBDSHQH-UHFFFAOYSA-N

SMILES

CCN1CC(CN1CC)N

Canonical SMILES

CCN1CC(CN1CC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 1,2-Diethyl-4-pyrazolidinamine and compounds from the provided evidence:

Compound Core Structure Substituents Potential Applications References
This compound Pyrazolidine 1,2-Diethyl; 4-amine Hypothesized kinase inhibition, anti-inflammatory N/A
Compound 80 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-[3-(Diethylamino)azetidin-1-yl]; 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Kinase inhibitors, oncology therapeutics
Compound 85 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-[3-(Pyrrolidin-1-yl)azetidin-1-yl]; 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Kinase modulation, antiviral agents
Compound 90 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-(1,4-Diazepan-1-yl); 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl) CNS disorders, GPCR-targeted therapies
Pyrazolo-triazolopyrimidines () Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Varied substituents at positions 2 and 7 Antiviral, antimicrobial agents

Key Observations:

  • Core Structure Complexity: The patent compounds (e.g., Compounds 80, 85, 90) feature fused bicyclic or tricyclic systems (e.g., pyrido-pyrimidinones), which likely enhance binding affinity to biological targets like kinases or GPCRs due to increased planar surface area . In contrast, this compound’s monocyclic pyrazolidine core may offer synthetic simplicity and conformational flexibility.
  • Substituent Effects: The diethylamino group in Compound 80 and the ethyl groups in this compound both contribute to lipophilicity, but the former’s placement on an azetidine ring (a four-membered nitrogen heterocycle) may confer distinct steric and electronic properties . Similarly, pyrrolidinyl and diazepanyl groups in Compounds 85 and 90 could modulate solubility and metabolic stability.

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